molecular formula C9H8ClF2NO B2749791 N-benzyl-2-chloro-2,2-difluoroacetamide CAS No. 478258-77-4

N-benzyl-2-chloro-2,2-difluoroacetamide

Cat. No.: B2749791
CAS No.: 478258-77-4
M. Wt: 219.62
InChI Key: MGSLNCQFARYTLC-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Amide Chemistry and Fluorinated Organic Compounds

N-benzyl-2-chloro-2,2-difluoroacetamide belongs to the class of halogenated amides, a group of compounds widely recognized for their utility in synthetic organic chemistry. The amide bond is a cornerstone of peptides and numerous bioactive molecules, making the development of new methods for its formation and functionalization a perpetual goal in chemistry. ontosight.ai The presence of halogen atoms, such as chlorine and fluorine, on the amide structure imparts unique chemical reactivity. α-haloamides, in particular, are versatile precursors used in a myriad of transformations, including the synthesis of various lactams, oxazolidinones, and peptidomimetics through nucleophilic substitution or cross-coupling reactions. rsc.org

The inclusion of fluorine further situates this compound within the rapidly expanding field of fluorinated organic compounds. Fluorine's distinct properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—allow it to profoundly influence the physical, chemical, and biological characteristics of a molecule. researchgate.net In medicinal chemistry, the strategic incorporation of fluorine or fluorine-containing groups like the gem-difluoro unit (CF2) can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. nih.govnih.govnih.gov Consequently, fluorinated compounds are integral to the development of pharmaceuticals and agrochemicals. nih.gov

Historical Development and Significance of Related Chemical Entities in Synthetic Methodology

The academic pursuit of this compound is informed by the historical development of related, simpler structures. The synthesis of α-chloro amides, such as the non-fluorinated analog N-benzyl-2-chloroacetamide, is classically achieved by the reaction of an amine with chloroacetyl chloride. ontosight.airesearchgate.net These compounds have long served as valuable intermediates. ontosight.ai Their reactivity is primarily centered on the electrophilic α-carbon, which readily undergoes nucleophilic substitution, allowing for the introduction of diverse functional groups. researchgate.netsigmaaldrich.com

The development of methods to synthesize fluorinated amides represents a more recent and significant advancement. The synthesis of N-benzyl-2,2,2-trifluoroacetamide, for instance, can be accomplished by the acylation of benzylamine (B48309) with trifluoroacetic anhydride. researchgate.net The emergence of α,α-difluoroacetamides as synthetic targets has been driven by the importance of the gem-difluoromethylene group in bioactive molecules. rsc.org These entities have become key substrates in novel transition metal-catalyzed reactions, highlighting a modern trajectory in synthetic methodology focused on the efficient construction of complex fluorinated molecules.

Rationale for Academic Investigation of this compound

The specific structure of this compound presents a unique convergence of reactive sites, making it a prime candidate for academic investigation. The rationale for its study is rooted in the distinct and synergistic roles of its structural components and the potential for discovering novel synthetic transformations and reaction mechanisms.

The gem-difluoroacetamido moiety is a key feature that distinguishes this compound. The two fluorine atoms significantly increase the electrophilicity of the carbonyl carbon and can influence the acidity of adjacent protons. More importantly, recent research has demonstrated that the C(acyl)-N bond of α,α-difluoroacetamides can be activated and cleaved by palladium catalysts. rsc.orgekb.eg This allows the amide to function as a novel acylating agent in cross-coupling reactions, providing a pathway to valuable α,α-difluoroketone derivatives. rsc.orgekb.eg This reactivity is a departure from the traditional role of amides as stable, unreactive functional groups.

The benzyl (B1604629) amide moiety also plays a crucial role. The benzyl group is a common protecting group in organic synthesis and is present in many biologically active compounds. nih.gov In the context of catalysis, the N-benzyl group can influence the steric and electronic environment of the amide, potentially modulating its reactivity in catalytic cycles. Palladium-catalyzed reactions involving benzyl groups, such as the cross-coupling of benzyl alcohols or debenzylative cross-coupling, are established synthetic strategies. rsc.orgorganic-chemistry.org

The trifunctional nature of this compound—possessing a C-Cl bond, a C(acyl)-N bond, and C-F bonds—opens several promising avenues for research. A primary trajectory involves its use as a versatile building block in transition metal catalysis, particularly with palladium.

Detailed Research Focus:

Orthogonal Reactivity: A key academic question is the selective activation of the C-Cl versus the C(acyl)-N bond. It is plausible that under specific palladium catalytic conditions, one site could be functionalized while leaving the other intact. For instance, a Suzuki-Miyaura cross-coupling could potentially proceed via C(acyl)-N bond cleavage to form a gem-difluoroketone, or alternatively, a different catalytic system might favor coupling at the C-Cl bond. rsc.orgekb.eg Investigating this orthogonal reactivity would provide valuable insights for synthetic planning.

Mechanistic Studies: The compound serves as an excellent substrate for detailed mechanistic studies. Researchers could investigate the elementary steps of catalytic cycles, such as oxidative addition into the C-N or C-Cl bond, and characterize the resulting palladium(II) intermediates. rsc.orgekb.eg Such studies would elucidate the factors that govern chemoselectivity and provide a basis for designing more efficient and selective catalytic protocols for fluoroacylation. rsc.orgekb.eg

Synthesis of Novel Scaffolds: As a synthetic reagent, this compound could enable the one-step synthesis of complex molecules containing the valuable gem-difluoro motif. Its application in sequential, orthogonal cross-coupling reactions could streamline the synthesis of compounds with potential biological relevance. rsc.orgekb.eg For example, a reaction at the C-Cl position followed by a C-N coupling would allow for the rapid diversification of the molecular structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-chloro-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO/c10-9(11,12)8(14)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSLNCQFARYTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Design for N Benzyl 2 Chloro 2,2 Difluoroacetamide

Strategies for the Construction of the 2-chloro-2,2-difluoroacetamide Moiety

The construction of the 2-chloro-2,2-difluoroacetamide core is a critical step that involves the precise introduction of chlorine and fluorine atoms onto an acetyl precursor. This is typically achieved through specialized halogenation and fluorination techniques.

Halogenation and Fluorination Techniques in Acetyl Chemistry

The synthesis of the 2-chloro-2,2-difluoroacetyl group often starts from readily available chloroacetyl derivatives. A common industrial method for producing chloroacetyl chloride is the carbonylation of methylene (B1212753) chloride, the oxidation of vinylidene chloride, or the addition of chlorine to ketene. wikipedia.org It can also be prepared from chloroacetic acid by reacting it with thionyl chloride, phosphorus pentachloride, or phosgene (B1210022). wikipedia.org

The introduction of fluorine atoms can be accomplished through halogen exchange reactions, a cornerstone of organofluorine chemistry. lew.roorganic-chemistry.orgresearchgate.net The Halex process, for instance, involves the exchange of chlorine for fluorine using alkali metal fluorides like potassium fluoride (B91410) (KF) at elevated temperatures in a polar aprotic solvent. researchgate.netwikipedia.org The reactivity of KF can be enhanced by using it in spray-dried form or in combination with phase transfer catalysts. researchgate.net For aliphatic systems, reagents like (HF)₃-triethylamine can be used for selective chlorine-fluorine exchange under milder conditions. lew.ro Electrophilic fluorinating agents such as Selectfluor (F-TEDA-BF₄) are also employed for direct fluorination of carbonyl compounds. organic-chemistry.org

A plausible route to 2-chloro-2,2-difluoroacetyl chloride could involve the fluorination of 2,2-dichloroacetyl chloride. The selective replacement of one chlorine atom with fluorine is a key challenge that can be addressed by controlling reaction conditions and the choice of fluorinating agent.

Reagent/MethodDescriptionApplicationReference
Halex Process Halogen exchange using anhydrous potassium fluoride (KF) in a polar aprotic solvent at high temperatures.Primarily used for aromatic chlorides but principles can be applied to activated aliphatic systems. wikipedia.org
(HF)₃-triethylamine A milder fluorinating agent for selective chlorine-fluorine exchange in acid-sensitive molecules.Suitable for aliphatic systems where harsh conditions are to be avoided. lew.ro
Selectfluor An electrophilic fluorinating agent (F-TEDA-BF₄) used for direct fluorination.Can be used for the fluorination of various organic substrates, including carbonyl compounds. organic-chemistry.org
Spray-dried KF A more reactive form of potassium fluoride for halogen exchange reactions.Enhances the efficiency of fluorination compared to standard KF. researchgate.net

Precursor Selection from Halogenated Difluoroacetic Acid Derivatives

An alternative and often more direct approach is to start from a precursor that already contains the difluoroacetyl moiety. Chlorodifluoroacetic acid and its derivatives are valuable precursors for this purpose. nih.gov Sodium chlorodifluoroacetate, for example, is a known source of difluorocarbene upon heating. wikipedia.org

The synthesis of 2-chloro-2,2-difluoroacetyl chloride can be achieved from chlorodifluoroacetic acid. This transformation can be carried out using standard reagents for converting carboxylic acids to acyl chlorides, such as thionyl chloride or oxalyl chloride. Another potential precursor is 2-bromo-2,2-difluoroacetyl chloride, which can be synthesized from the addition of bromine to difluorodichloroethylene followed by reaction with sulfur trioxide. patsnap.com While this provides a related halogenated difluoroacetyl halide, a subsequent halogen exchange would be necessary to obtain the desired chloro-derivative.

PrecursorSynthetic UtilityReference
Chlorodifluoroacetic acid Can be converted to 2-chloro-2,2-difluoroacetyl chloride using standard chlorinating agents. nih.gov
Sodium chlorodifluoroacetate A stable salt that can be used to generate difluorocarbene or as a precursor for the acid or acyl chloride. wikipedia.org
2-Bromo-2,2-difluoroacetyl chloride A related halo-difluoroacetyl halide that can potentially be converted to the chloro-analog via halogen exchange. patsnap.com

Approaches for N-Benzylation and Amide Bond Formation

Once the 2-chloro-2,2-difluoroacetyl moiety is prepared, typically as the acyl chloride, the next step is the formation of the amide bond with benzylamine (B48309). This can be achieved through various condensation reactions.

Condensation Reactions with Benzylamine and Coupling Reagents

The most straightforward method for forming the amide bond is the reaction of 2-chloro-2,2-difluoroacetyl chloride with benzylamine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid formed as a byproduct. researchgate.net The reaction is often performed in an inert solvent like dichloromethane (B109758) or toluene (B28343) at low temperatures to control the exothermic reaction. researchgate.net

Alternatively, if starting from 2-chloro-2,2-difluoroacetic acid, a coupling reagent is required to facilitate the amide bond formation. A wide array of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium salts like BOP, PyBOP, HBTU, and HATU. peptide.combachem.com These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine. The choice of coupling reagent and additives like 1-hydroxybenzotriazole (B26582) (HOBt) can influence the reaction yield and minimize side reactions. peptide.com A study on the synthesis of N-benzyl-2,2,2-trifluoroacetamide demonstrated the acylation of benzylamine with trifluoroacetic anhydride, a method that could be adapted for the target compound. researchgate.net

Coupling ReagentClassNotesReference
DCC/DIC CarbodiimideWidely used, but can lead to the formation of insoluble urea (B33335) byproducts. peptide.com
HBTU/HATU Uronium/Aminium SaltHighly efficient with reduced racemization, especially with additives. peptide.com
BOP/PyBOP Phosphonium SaltEffective for peptide couplings and can be used for sterically hindered amino acids. peptide.com
CDI ImidazoliumA mild coupling reagent, often used for simple amidation reactions. luxembourg-bio.com

Electrochemical Synthesis of Amides

Electrochemical methods for amide synthesis have gained attention as a sustainable alternative to traditional coupling reagents. researchgate.netrsc.org These methods often proceed under mild conditions and can exhibit high chemoselectivity. One approach involves the electrochemical N-acylation of carboxylic acids with amines in an aqueous medium, catalyzed by a substance like tetrabutylammonium (B224687) bromide (TBAB) which acts as both a catalyst and an electrolyte. researchgate.netrsc.org The proposed mechanism involves the in-situ generation of an amine radical intermediate that attacks a carboxylic acid radical intermediate. researchgate.net This method has been shown to be effective for a wide array of substituents and functional groups, generally providing excellent yields. researchgate.net

Another electrochemical approach involves the oxidation of a hemiaminal intermediate formed from an aldehyde and an amine. While not directly applicable to the synthesis from a carboxylic acid, it highlights the versatility of electrochemical methods in C-N bond formation.

Advanced Synthetic Protocols and Scalability Considerations in Research

For the synthesis of N-benzyl-2-chloro-2,2-difluoroacetamide on a larger scale, considerations of cost, safety, and efficiency become paramount. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can significantly improve process efficiency.

The scalability of fluorination reactions can be challenging. nih.gov For instance, the use of highly toxic and corrosive reagents like phosgene derivatives for the synthesis of carbamoyl (B1232498) chlorides (as precursors to fluorides) is not ideal for large-scale production. nih.gov Flow chemistry is emerging as a powerful tool for scaling up electrochemical reactions, including fluorinations, offering better control over reaction parameters and improved safety. nih.gov A proof-of-concept for the scale-up of anodic fluorination to a continuous manufacturing process has been demonstrated. nih.gov

In the context of amide bond formation, the choice of coupling reagent for large-scale synthesis is often dictated by cost, atom economy, and the ease of removal of byproducts. While reagents like HATU are highly effective, their cost can be prohibitive for industrial applications. peptide.com In such cases, the use of a more economical coupling reagent or the direct reaction of the acyl chloride with the amine would be preferred. The development of catalytic methods for amide bond formation is an active area of research with the potential to provide more sustainable and cost-effective manufacturing processes. researchgate.net

Flow Chemistry and Mechanochemistry in Fluoroacetamide (B1672904) Synthesis

Modern synthetic techniques offer greener, safer, and more efficient alternatives to traditional batch processing for the synthesis of fluoroacetamides.

Flow Chemistry: Continuous flow chemistry is well-suited for N-acylation reactions, particularly those involving reactive reagents like acyl chlorides researchgate.netnih.gov. In a hypothetical flow setup for synthesizing this compound, two separate solutions—one containing benzylamine and a base, and the other containing 2-chloro-2,2-difluoroacetyl chloride—would be continuously pumped from reservoirs. These streams would converge in a micromixer, ensuring rapid and highly efficient mixing, before entering a temperature-controlled reactor coil.

The key advantages of this approach include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time.

Precise Temperature Control: The high surface-area-to-volume ratio of the flow reactor allows for superior management of the reaction's exothermicity.

Improved Yield and Purity: The rapid mixing and precise control over residence time can minimize the formation of byproducts.

Scalability: Production can be easily scaled up by running the system for longer periods researchgate.net.

Mechanochemistry: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free or nearly solvent-free "green" alternative organic-chemistry.org. The synthesis of amides via mechanochemical methods has been well-documented nih.govacs.orgacs.org.

To synthesize this compound mechanochemically, benzylamine, 2-chloro-2,2-difluoroacetyl chloride, and a solid inorganic base (such as potassium carbonate) would be placed in a milling vessel with grinding balls. The high-energy impact from milling would initiate the reaction in the solid state. This approach eliminates the need for bulk solvents, reducing chemical waste and simplifying product work-up researchgate.net.

Analytical Methodologies for Purity Assessment in Synthetic Research

To confirm the successful synthesis of this compound and assess its purity, a combination of spectroscopic and chromatographic techniques is essential.

Analytical TechniquePurposeExpected Observations for this compound
¹H NMR Structural confirmation, proton environment- ~4.5 ppm (doublet): CH₂ protons, split by the adjacent N-H proton.- ~7.3 ppm (multiplet): Protons of the phenyl group.- ~6.8-7.5 ppm (broad singlet/triplet): Amide N-H proton; shift can be variable chemicalbook.comresearchgate.net.
¹³C NMR Structural confirmation, carbon backboneSignals corresponding to the benzyl (B1604629) CH₂, aromatic carbons, amide carbonyl (C=O), and the CF₂Cl carbon.
¹⁹F NMR Confirmation of fluorine presence and environmentA singlet peak, as the two fluorine atoms are chemically equivalent. The chemical shift would likely be in the region typical for a -CF₂Cl group adjacent to a carbonyl cas.cnucsb.edu.
Mass Spectrometry (MS) Molecular weight confirmation, elemental compositionThe mass spectrum would show a molecular ion peak (M⁺). A characteristic M⁺ and M+2 isotopic cluster in an approximate 3:1 intensity ratio would confirm the presence of a single chlorine atom libretexts.orgacs.org.
Infrared (IR) Spectroscopy Functional group identification- ~3300 cm⁻¹: N-H stretching vibration.- ~1700 cm⁻¹: C=O stretching vibration (Amide I band).- ~1550 cm⁻¹: N-H bending vibration (Amide II band).
Chromatography (TLC, HPLC) Purity assessment and reaction monitoringA single spot on a TLC plate or a single peak in an HPLC chromatogram would indicate a pure compound.

Chemical Reactivity and Mechanistic Investigations of N Benzyl 2 Chloro 2,2 Difluoroacetamide

Reactivity at the 2-chloro-2,2-difluoroacetamide Moiety

The acetyl group of the molecule is highly functionalized with one chlorine and two fluorine atoms. This arrangement of halogens significantly influences the reactivity of the α-carbon and the adjacent carbonyl group.

The α-carbon in N-benzyl-2-chloro-2,2-difluoroacetamide is susceptible to nucleophilic attack, leading to the displacement of one of the halogen atoms. The fluorine atoms, in particular, can be displaced by strong nucleophiles like thiols. springernature.com This type of reaction, known as a fluorine-thiol displacement reaction (FTDR), demonstrates a strong preference for thiols over other nucleophilic groups, such as those found in cysteine or hydrazine, especially under mildly basic conditions (pH 9.0-9.5). springernature.com The reaction platform has been developed for its bioorthogonal nature, allowing for selective chemical labeling. nih.gov While the chlorine atom can also act as a leaving group in aliphatic nucleophilic substitutions, the displacement of fluorine in this context is a notable characteristic. csbsju.edu

Reactant/ConditionNucleophilePrimary Product TypeKey Observation
This compoundThiol (e.g., Benzyl (B1604629) thiol)Thioether product (Fluorine displacement)High preference for thiols over other nucleophiles like cysteine under basic conditions. springernature.com
General α-fluoroacetamidesSulfhydryl CompoundsThioether productCan be used for bioorthogonal labeling of acetylation substrates. nih.gov

The Fluorine-Thiol Displacement Reaction (FTDR) proceeds via a second-order reaction rate kinetic model, which is comparable to the Staudinger ligation. springernature.com This mechanism involves the direct attack of a thiol nucleophile on the carbon atom bearing the fluorine. The reaction is highly chemoselective. Investigations have shown that benzyl thiol enhances the conversion of fluoroacetamide (B1672904) substrates more effectively than cysteine, a phenomenon potentially attributed to fluorine-π interactions. springernature.com This selectivity allows for precise applications, such as peptide macrocyclization and stapling, by targeting specific thiol groups even in the presence of other nucleophiles. springernature.com

The presence of the gem-difluoro group (CF2) at the α-position has a profound electronic effect on the adjacent carbonyl group. Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect. This effect polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon. Consequently, the carbonyl group in this compound exhibits enhanced electrophilicity. This makes it more susceptible to attack by nucleophiles compared to non-fluorinated amides. The gem-difluorovinyl moiety is recognized for rendering molecules as formidable electrophiles. nih.gov

Reactivity of the N-Benzyl Substituent

The N-benzyl group provides a secondary site for chemical reactivity, primarily centered on the benzylic carbon and the aromatic ring.

The benzylic carbon—the carbon atom directly attached to the aromatic ring—is particularly reactive due to the ability of the benzene (B151609) ring to stabilize intermediates such as radicals and carbocations through resonance. chemistrysteps.comyoutube.com This inherent reactivity allows for several transformations.

Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.com Provided there is at least one hydrogen atom on the benzylic carbon, the entire alkyl side chain can be cleaved and oxidized to a carboxylic acid group. chemistrysteps.com In the case of this compound, this would transform the benzyl group into a benzoyl group, ultimately leading to N-benzoyl-2-chloro-2,2-difluoroacetamide.

Halogenation : The benzylic position can undergo free-radical halogenation. chemistrysteps.comkhanacademy.org For instance, using N-Bromosuccinimide (NBS) with a radical initiator, a hydrogen atom on the benzylic carbon can be substituted with a bromine atom. khanacademy.org This reactivity stems from the formation of a resonance-stabilized benzylic radical. youtube.com

Reaction TypeTypical ReagentTarget SitePotential Product Moiety
Benzylic OxidationKMnO₄ or Na₂Cr₂O₇Benzylic C-HCarboxylic Acid (N-benzoyl)
Benzylic HalogenationN-Bromosuccinimide (NBS)Benzylic C-HBenzylic Bromide

The benzyl group is also amenable to electrochemical transformations. Electrochemical oxidation of benzylic C-H bonds can be achieved, often proceeding through the formation of arene radical cations. researchgate.net Mediated electrolysis methods can promote hydrogen-atom-transfer (HAT) from the benzylic C-H bond, enabling oxidation to carbonyl groups under mild conditions. researchgate.net For the N-benzyl group in the target molecule, such electrochemical methods could provide a pathway for oxidation, potentially offering greater functional group tolerance compared to traditional chemical oxidants. researchgate.net

Hydrolysis and Solvolysis Studies of the Amide Bond

The cleavage of the amide bond in this compound can be achieved under both acidic and basic conditions, as well as through solvolysis in various solvents. The electronic effects of the difluoromethyl group play a crucial role in the stability and reactivity of the amide linkage.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. researchgate.net A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to the formation of a tetrahedral intermediate. libretexts.org The strong electron-withdrawing effect of the two fluorine atoms is expected to destabilize the protonated amide, thereby potentially increasing the rate of hydrolysis compared to its non-fluorinated analog. The mechanism proceeds through the collapse of the tetrahedral intermediate and subsequent release of benzylamine (B48309) and 2-chloro-2,2-difluoroacetic acid. ucoz.com

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. youtube.com This results in the formation of a tetrahedral intermediate. researchgate.net The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the C-N bond, yielding a carboxylate salt and benzylamine. Due to the formation of the resonance-stabilized carboxylate, base-catalyzed hydrolysis of amides is generally irreversible. ucoz.comchemistrysteps.com

A comparative study of the hydrolysis rates of similar amides is presented in the table below, illustrating the expected influence of the substituents on the reaction rate.

CompoundRelative Rate of Hydrolysis (Acidic)Relative Rate of Hydrolysis (Basic)
N-benzylacetamide11
N-benzyl-2-chloroacetamide510
N-benzyl-2,2-dichloroacetamide25100
This compound Estimated > 25Estimated > 100
This interactive table presents hypothetical data based on established electronic effects of substituents on amide hydrolysis rates.

The stability and reactivity of the amide bond in this compound are also influenced by the solvent. Polar protic solvents, such as water and alcohols, can participate in the solvolysis of the amide bond. researchgate.net The mechanism of solvolysis can vary depending on the solvent's nucleophilicity and ionizing power. nih.gov

In highly polar, non-nucleophilic solvents, a mechanism involving the formation of a benzyl cation intermediate might be favored, especially with activating groups on the benzene ring. koreascience.kr However, for this compound, a direct nucleophilic attack of the solvent on the carbonyl carbon is more likely. The rate of solvolysis is expected to increase with the polarity and nucleophilicity of the solvent.

The following table illustrates the expected trend in the rate of solvolysis in different solvents.

SolventDielectric Constant (ε)Nucleophilicity (N)Expected Relative Rate of Solvolysis
Toluene (B28343)2.4LowVery Low
Dichloromethane (B109758)9.1LowLow
Acetonitrile37.5ModerateModerate
Ethanol24.6HighHigh
Water80.1HighVery High
This interactive table presents expected trends based on general principles of solvent effects on solvolysis reactions.

Transition Metal-Catalyzed Transformations

The presence of a halogen atom and an N-H bond in the precursor to this compound (benzylamine) allows for various transition metal-catalyzed reactions to form and modify this class of compounds.

Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling and the Goldberg reaction, are powerful methods for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgrsc.org In the context of this compound, these reactions would typically be employed in its synthesis, for instance, by coupling an aryl boronic acid with benzylamine followed by acylation, or by direct arylation of a primary amide.

The generally accepted mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl complex, which then coordinates with the amine (or amide). researchgate.net Reductive elimination from a copper(III) intermediate then furnishes the N-arylated product. wikipedia.org The Goldberg reaction, which typically uses aryl halides, proceeds through a copper(I)-amidate complex that reacts with the aryl halide. nih.govacs.org

A representative scheme for a copper-catalyzed N-arylation is shown below:

Palladium-catalyzed cross-coupling reactions offer versatile methods for C-C and C-N bond formation. The Buchwald-Hartwig amination is a prominent example for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org Similar to copper-catalyzed reactions, this would be a synthetic route toward precursors of this compound. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. chemeurope.comnih.govorganic-chemistry.org

Furthermore, the α-chloro position in this compound could potentially undergo palladium-catalyzed α-arylation with an appropriate arylating agent, such as an arylboronic acid or organotin reagent. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org This reaction would lead to the formation of α-aryl-α,α-difluoroacetamides. The mechanism involves the formation of a palladium enolate intermediate, which then undergoes transmetalation and reductive elimination.

The following table summarizes the key features of these palladium-catalyzed reactions.

Reaction NameCoupling PartnersKey Mechanistic Steps
Buchwald-Hartwig AminationAryl halide + AmineOxidative addition, Amine coordination, Reductive elimination
α-Arylation of Amidesα-Halo-amide + Arylboronic acidOxidative addition, Transmetalation, Reductive elimination
This interactive table provides a simplified overview of the key aspects of these palladium-catalyzed cross-coupling reactions.

Computational and Theoretical Chemistry Studies of N Benzyl 2 Chloro 2,2 Difluoroacetamide

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational preferences of molecules. These methods provide insights into the electronic distribution and stability of different molecular arrangements.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and other ground-state properties.

In studies of related acetamide (B32628) compounds, DFT calculations, often using the B3LYP hybrid functional with a suitable basis set like 6-311G(d,p), have been instrumental. For instance, in an analysis of N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations were used to explore the potential energy surface and identify stable conformations. scielo.br These calculations revealed the presence of multiple stable rotamers (E and Z isomers) due to hindered rotation around the amide C-N bond. scielo.brresearchgate.net The relative energies of these conformers can be calculated to predict their population at thermal equilibrium. Similarly, for benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the optimized structure was calculated using DFT at the B3LYP/6–311G(d,p) level to compare with experimental X-ray diffraction data. nih.gov

A hypothetical DFT study on N-benzyl-2-chloro-2,2-difluoroacetamide would likely focus on the rotational barriers around the N-CH₂ and CO-CH₂ bonds and the conformational preferences dictated by the bulky and electronegative -CF₂Cl group.

Table 1: Illustrative Data from DFT Calculations on a Related Acetamide (Note: This data is for N-benzyl-N-(furan-2-ylmethyl)acetamide and is presented here for illustrative purposes.)

Conformer Method/Basis Set Relative Energy (kcal/mol) Key Dihedral Angle(s) (°)
Z-isomer 1 B3LYP/6-31+G(d) 0.00 [C-N-C=O], [O=C-C-N]
Z-isomer 2 B3LYP/6-31+G(d) 1.25 [C-N-C=O], [O=C-C-N]
E-isomer 1 B3LYP/6-31+G(d) 0.85 [C-N-C=O], [O=C-C-N]

Ab Initio Methods for Electronic Structure and Bonding Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic structure and bonding.

Natural Bond Orbital (NBO) analysis, an ab initio-based method, is often used to study charge distribution, hybridization, and intramolecular interactions like hydrogen bonding and hyperconjugation. In a study on 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, NBO analysis was used to provide a deep insight into the molecule's electronic properties. researchgate.net Such an analysis for this compound could reveal the nature of the C-F, C-Cl, and C=O bonds, as well as the delocalization of electron density across the amide and phenyl groups.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a vital tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction kinetics.

Energy Profiles and Activation Barriers for Key Transformations

By mapping the potential energy surface along a reaction coordinate, computational methods can generate an energy profile that shows the relative energies of reactants, intermediates, transition states, and products. The height of the energy barrier from the reactant to the transition state determines the activation energy of the reaction.

While no specific reaction pathway studies for this compound were found, research on the hydrolysis of N-Benzyl-2-chloroacetamide catalyzed by enzymes illustrates how these methods are applied. researchgate.net Computational tools can be used to model the substrate docking into the active site and the subsequent chemical steps, calculating the activation barriers for each elementary step of the proposed mechanism.

Mechanistic Insights from Computational Simulations

Computational simulations provide a molecular-level view of reaction mechanisms that is often inaccessible through experimental means alone. By analyzing the geometry of transition states and the flow of electron density during a reaction, researchers can gain detailed mechanistic insights. For example, simulations can help to understand how substituents, like the difluoro and chloro groups in the target molecule, might influence the reactivity of the acetamide group through electronic and steric effects.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations follow the temporal evolution of a molecular system, providing insights into its dynamic behavior and conformational landscape.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
N-benzyl-N-(furan-2-ylmethyl)acetamide
Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate
2,2-dichloro-N-(2,3-dichlorophenyl) acetamide

Flexibility and Rotational Barriers of Amide and Benzyl Groups

The flexibility of this compound is largely determined by the rotational barriers around key single bonds, particularly the amide (C-N) bond and the bonds connecting the benzyl group to the core structure.

Variable-temperature NMR experiments and Density Functional Theory (DFT) calculations on analogous compounds, such as N-cycloalkenyl-N-benzyl α-haloacetamides, have determined rotational barriers for the N-alkenyl bond to be in the range of 10 to 18 kcal/mol. warwick.ac.uk These values are influenced by steric and electronic effects of the substituents. warwick.ac.uk For this compound, the bulky and highly electronegative 2-chloro-2,2-difluoroacetyl group is expected to significantly influence the rotational energetics.

Table 1: Representative Rotational Barriers in Related Amide Structures
Compound ClassRotated BondBarrier Range (kcal/mol)Methodology
Secondary and Tertiary AmidesAmide C-N15 - 23General Literature Values scielo.br
N-cycloalkenyl-N-benzyl α-haloacetamidesN-Alkenyl10 - 18Variable-Temperature NMR warwick.ac.uk
N-Benzhydryl-N-methylformamideFormyl C-NNot specifiedNMR / DFT (M06-2X) nih.gov

Intermolecular Interactions and Hydrogen Bonding Analysis

The intermolecular forces in this compound are critical for understanding its solid-state structure and physical properties. The key functional groups—the secondary amide (N-H), the carbonyl group (C=O), and the halogen atoms (Cl, F)—dictate the nature of these interactions.

The most significant intermolecular interaction is expected to be hydrogen bonding. libretexts.org The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows molecules of this compound to form strong N-H···O=C hydrogen bonds.

Crystallographic studies of closely related compounds provide a model for this behavior. For example, in the crystal structure of N,N'-Dibenzyl-N''-(2-chloro-2,2-difluoro-acet-yl)phospho-ric triamide, molecules are linked by N-H···O=C hydrogen bonds into chains. nih.gov Similarly, a related phosphoric triamide derivative forms centrosymmetric dimers through pairs of intermolecular N—H⋯O hydrogen bonds. nih.gov In N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, molecules are linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds. researchgate.net This pattern of forming robust hydrogen-bonded supramolecular structures is a common feature for molecules containing the C(=O)NHP(=O) skeleton and is highly probable for this compound as well. nih.gov

Beyond classical hydrogen bonding, other noncovalent interactions contribute to the crystal packing. gatech.edu These include dipole-dipole interactions arising from the polar C=O, C-F, and C-Cl bonds, as well as van der Waals forces. The presence of the aromatic benzyl group can also lead to π-π stacking or C-H···π interactions. Weak hydrogen bonds involving polarized C-H groups as donors may also occur. psu.edu

Table 2: Potential Intermolecular Interactions in this compound
Interaction TypeDonor/Group 1Acceptor/Group 2Significance
Hydrogen BondAmide (N-H)Carbonyl (C=O)Primary interaction, likely forms chains or dimers nih.govnih.gov
Dipole-DipoleC=O, C-F, C-ClC=O, C-F, C-ClContributes to molecular packing
π-π StackingBenzyl RingBenzyl RingPossible, influences crystal packing
van der Waals ForcesEntire MoleculeEntire MoleculeGeneral attractive forces

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are fundamental in drug discovery and materials science for predicting the behavior of new compounds, thereby saving time and resources.

For a compound like this compound, a QSAR study would aim to build a statistical model that links its molecular descriptors to a specific biological endpoint, such as anticonvulsant or antimicrobial activity, which has been explored for related acetamides. kg.ac.rsnih.gov A QSPR model would focus on predicting physical properties like boiling point, solubility, or partition coefficient.

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured activity or property data is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. kg.ac.rs

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the activity/property.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Related Compounds
Descriptor ClassExample DescriptorsRelevance
Constitutional (1D)Molecular Weight, Atom CountsBasic molecular properties
Topological (2D)Wiener Index, Connectivity IndicesDescribes molecular branching and size kg.ac.rs
Quantum Chemical (3D)Partial Atomic Charges, Dipole Moment, HOMO/LUMO EnergiesEncodes electronic properties and reactivity kg.ac.rs
PhysicochemicalLogP (Lipophilicity), Molar RefractivityRelates to pharmacokinetics and membrane permeability nih.gov
Pharmacophore-basedHydrogen Bond Donors/Acceptors, Hydrophobic FeaturesDescribes spatial arrangement of key interaction points kg.ac.rs

Based on a comprehensive search of available scientific literature, there is currently insufficient public information to generate a detailed article on the specific applications of This compound according to the provided outline.

The search results did not yield any specific studies or data pertaining to the use of this compound as a precursor for novel fluoroacetamide (B1672904) derivatives, its role in introducing difluoroacetamido groups into complex molecules, its specific applications in the synthesis of pyrrolidines and aziridines through cyclization reactions, or its utilization in directed organic transformations.

The information found relates to similar but structurally distinct compounds, such as N-benzyl-2-chloroacetamide (lacking the difluoro moiety) or N-benzyl-2,2,2-trifluoroacetamide (a trifluoro analog). Extrapolating from these related molecules would not be scientifically accurate for the specific compound requested.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the detailed subsections of the requested outline.

Applications of N Benzyl 2 Chloro 2,2 Difluoroacetamide in Organic Synthesis and Chemical Biology Research

Utilization in Directed Organic Transformations

Directing Group Effects in C-H Activation or Metalation

The amide functionality within N-benzyl-2-chloro-2,2-difluoroacetamide serves as a potent directing group in organic synthesis, capable of facilitating the selective functionalization of otherwise inert C-H bonds. This capability is primarily observed in two key types of transformations: directed ortho metalation (DoM) and transition-metal-catalyzed C-H activation.

In directed ortho metalation, the amide group, particularly the carbonyl oxygen, acts as a Lewis basic site that can coordinate to a Lewis acidic organolithium reagent (e.g., n-BuLi, s-BuLi). harvard.edubaranlab.org This coordination brings the strong base into close proximity to the ortho-protons on the benzyl (B1604629) group's aromatic ring, leading to regioselective deprotonation. uwindsor.caorganic-chemistry.org This process, known as a complex-induced proximity effect (CIPE), generates a lithiated aryl intermediate that can be trapped with a wide variety of electrophiles to install new functional groups exclusively at the position adjacent to the directing group. baranlab.org Amides, in general, are considered among the most powerful directing metalation groups (DMGs). harvard.eduorganic-chemistry.orgnih.gov

Similarly, the amide group is a competent directing group for palladium-catalyzed C-H functionalization reactions. nih.gov In these processes, the amide can chelate to the palladium catalyst, positioning it to activate a specific C-H bond on the aromatic ring for subsequent transformations, such as arylation, acetoxylation, or halogenation. nih.gov The efficiency and selectivity of these reactions are often dictated by the electronic nature of the directing group. nih.gov

The table below summarizes the role of the amide group in these transformations.

TransformationRole of Amide GroupTypical ReagentsOutcome
Directed ortho Metalation (DoM) Lewis basic site for coordination with organolithium reagents.s-BuLi/TMEDA, n-BuLiRegioselective functionalization at the ortho position of the benzyl ring.
Palladium-Catalyzed C-H Activation Chelating group to direct the metal catalyst.Pd(OAc)₂, PhI(OAc)₂Regioselective C-H functionalization (ortho-acetoxylation, arylation, etc.).

Development of Chiral Auxiliaries or Ligand Scaffolds

The N-benzyl amide framework is a common structural motif in the design of chiral auxiliaries for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. While this compound itself is not chiral, modifications to the benzyl group or the introduction of stereocenters can transform this scaffold into a valuable tool for stereocontrol.

For instance, the strategic placement of substituents on the benzyl moiety can create a chiral environment that influences the facial selectivity of reactions occurring at a different part of the molecule. researchgate.net The N-benzyl group can act as both a chiral auxiliary and a protecting group, guiding the stereoselective addition of nucleophiles to a nearby functional group through chelation control. researchgate.net Derivatives of N-benzyl structures have been successfully employed in asymmetric aldol (B89426) reactions and radical cyclizations, demonstrating the versatility of this scaffold. scielo.org.mxresearchgate.net The development of pseudo-C₂-symmetric N-benzyl dione (B5365651) systems further highlights the potential for creating sophisticated chiral environments to control the formation of multiple stereocenters. mdpi.com The inherent conformational rigidity and well-defined steric properties of the N-benzylamide unit make it an attractive starting point for the rational design of new chiral auxiliaries and ligands for asymmetric catalysis.

Exploration in Chemical Biology Probes and Tools (Mechanistic Focus)

The unique combination of a recognizable benzylamide handle and a reactive chloro-difluoroacetyl group makes this compound a molecule of significant interest for the development of chemical biology probes. These tools are designed to study biological systems, often by interacting with specific biomolecules like enzymes.

Development of Enzyme Substrates or Inhibitors (In Vitro/Cellular Studies)

The 2-chloro-2,2-difluoroacetamide moiety is a potent electrophile, making the parent compound a candidate for an irreversible covalent inhibitor of enzymes. Many enzymes rely on nucleophilic amino acid residues (such as cysteine, serine, or histidine) in their active sites to carry out their catalytic function. The chloro-difluoroacetyl group can act as a "warhead" that reacts with these nucleophilic residues via a covalent-bond-forming event.

The mechanism of inhibition would involve the nucleophilic attack by an enzyme residue (e.g., the thiolate of cysteine) on the carbon atom bearing the chlorine. This results in the displacement of the chloride leaving group and the formation of a stable covalent bond between the enzyme and the inhibitor. This type of irreversible inhibition can lead to a complete and long-lasting shutdown of enzyme activity. The presence of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, potentially increasing the rate of this reaction.

While direct studies on this compound as an enzyme inhibitor are not widely reported, related N-benzyl acetamide (B32628) structures have shown significant biological activity, including cytotoxicity against cancer cell lines and anticonvulsant properties, suggesting they interact with biological targets. nih.govresearchgate.net For example, a derivative of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide displayed cytotoxicity against human melanoma and prostate cancer cell lines. researchgate.net This precedent supports the hypothesis that the this compound scaffold can be used as a starting point for developing potent and specific enzyme inhibitors.

Mechanism of Covalent Enzyme Inhibition

Step Description
1. Non-covalent Binding The inhibitor initially binds to the enzyme's active site through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions involving the benzyl group).
2. Nucleophilic Attack A nucleophilic residue (e.g., Cys-SH) in the active site attacks the electrophilic carbon of the chloro-difluoroacetyl group.

| 3. Covalent Adduct Formation | The chloride ion is displaced, and a stable covalent bond is formed between the enzyme and the inhibitor, leading to irreversible inactivation. |

Affinity Labeling Reagents and Reporter Groups

Affinity labeling is a technique used to identify and study the active site of a target protein. An affinity label is a molecule that is structurally similar to the enzyme's natural substrate but contains a reactive group that forms a covalent bond with a nearby amino acid residue.

This compound possesses the key features of an affinity labeling reagent:

A recognition element: The N-benzylamide portion can be tailored to mimic the structure of a natural substrate, providing binding affinity and specificity for a target protein.

A reactive group: The 2-chloro-2,2-difluoroacetyl moiety serves as the covalent warhead.

By covalently modifying its target, the molecule effectively "labels" the protein. If the label also includes a reporter group (such as a fluorescent tag or a biotin (B1667282) handle, which could be appended to the benzyl ring), the modified protein can be easily detected and identified from a complex biological mixture using techniques like gel electrophoresis or mass spectrometry. This allows researchers to pinpoint the specific protein that the probe interacts with and even identify the exact amino acid residue in the active site that is involved in the covalent linkage. This mechanistic tool is invaluable for drug discovery, target validation, and understanding enzyme function.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on N Benzyl 2 Chloro 2,2 Difluoroacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-benzyl-2-chloro-2,2-difluoroacetamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments would be employed to confirm its constitution.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

One-dimensional NMR spectra provide foundational information about the types and numbers of different nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl (B1604629) and acetamide (B32628) moieties. The five aromatic protons of the phenyl ring would typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (CH₂) adjacent to the nitrogen are anticipated to resonate as a doublet around δ 4.5 ppm, with coupling to the single amide proton (NH). The amide proton itself is expected to appear as a triplet further downfield, typically between δ 7.0 and 8.5 ppm, due to coupling with the adjacent CH₂ group.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The benzyl group would show four signals: one for the benzylic CH₂ carbon around δ 44 ppm, and three for the aromatic carbons (ipso, ortho/meta, and para) between δ 127-138 ppm. The amide carbonyl carbon (C=O) is expected to have a chemical shift in the region of δ 163-167 ppm. The most distinct signal would be for the CClF₂ carbon, which is predicted to appear as a triplet (due to one-bond coupling with the two fluorine atoms, ¹J_CF) at a significantly downfield shift, likely in the δ 118-125 ppm range.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. This technique is highly sensitive to the local environment of fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent, and they are expected to produce a single resonance in the spectrum. This signal would likely appear as a singlet, as there are no neighboring protons to induce splitting.

The following table summarizes the predicted NMR data for the compound.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity & Coupling Constants (J)
Phenyl-H (ortho, meta, para)~ 7.2 - 7.4~ 127 - 129Multiplet (m)
Phenyl-C (ipso)-~ 137Singlet (s)
-CH₂-~ 4.5~ 44Doublet (d), ³J_HH ≈ 6 Hz
-NH-~ 7.5-Triplet (t), ³J_HH ≈ 6 Hz
C=O-~ 165Singlet (s) or Triplet (t) from ²J_CF
-CClF₂-~ 120Triplet (t), ¹J_CF ≈ 280-300 Hz

Predicted values are based on typical chemical shifts for similar functional groups.

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this compound, the key correlation would be a cross-peak between the NH proton signal (~δ 7.5 ppm) and the benzylic CH₂ proton signal (~δ 4.5 ppm), confirming their connectivity across the amide bond. scielo.br

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to the carbons to which they are directly attached. It would show a correlation between the benzylic CH₂ proton signal and the corresponding carbon signal (~δ 44 ppm), as well as correlations for each aromatic C-H pair. researchgate.net

From the benzylic CH₂ protons (~δ 4.5 ppm) to the carbonyl carbon (~δ 165 ppm) and the ipso-carbon of the phenyl ring (~δ 137 ppm).

From the NH proton (~δ 7.5 ppm) to the carbonyl carbon (~δ 165 ppm) and the benzylic CH₂ carbon (~δ 44 ppm). These correlations would unambiguously connect the benzyl group to the nitrogen and the nitrogen to the chloro-difluoroacetyl group. researchgate.netscielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei, which is invaluable for determining conformation. In amides, rotation around the C-N bond can be restricted, and NOESY could help determine the preferred orientation of the benzyl group relative to the rest of the molecule. scielo.br

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures m/z values with very high precision, allowing for the determination of a compound's elemental formula. The calculated exact mass for the molecular ion of this compound (C₉H₈ClF₂NO) is 219.0262 u. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), confirming the molecular formula. Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum would exhibit a characteristic isotopic pattern for any chlorine-containing ion, showing a molecular ion peak (M) and an M+2 peak with approximately one-third the intensity, providing definitive evidence for the presence of a single chlorine atom. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments helps to piece together the molecular structure. The fragmentation of this compound is expected to proceed through several predictable pathways. libretexts.orglibretexts.org

The most common fragmentation for N-benzyl amides is the cleavage of the benzylic C-C bond to form the highly stable benzyl cation or its rearranged tropylium (B1234903) ion, both appearing at m/z 91. Another significant fragmentation would be the cleavage of the C-N bond, potentially leading to a fragment corresponding to protonated benzylamine (B48309) at m/z 107. Other likely fragmentations include the loss of neutral molecules or radicals such as Cl•, •CClF₂, and CO.

The table below outlines the predicted major fragments for this compound in an MS/MS experiment.

Predicted m/z Proposed Fragment Ion Formula Notes
219/221[M]⁺[C₉H₈ClF₂NO]⁺Molecular ion (showing ³⁵Cl/³⁷Cl isotope pattern)
184[M - Cl]⁺[C₉H₈F₂NO]⁺Loss of a chlorine radical
124[C₆H₅CH₂NHCO]⁺[C₈H₈NO]⁺Cleavage of the CO-CClF₂ bond
107[C₆H₅CH₂NH₃]⁺[C₇H₁₀N]⁺Protonated benzylamine fragment
91[C₆H₅CH₂]⁺[C₇H₇]⁺Benzyl or tropylium cation (often the base peak)

This table represents predicted fragmentation patterns based on common pathways for similar chemical structures.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these methods ideal for identifying the functional groups present in a molecule. researchgate.net

For this compound, the key expected vibrational bands are:

N-H Stretch: A sharp, distinct peak around 3300 cm⁻¹, characteristic of a secondary amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group are expected just below 3000 cm⁻¹.

Amide I (C=O Stretch): A very strong and sharp absorption band is predicted in the range of 1670-1690 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.

Amide II (N-H Bend): A strong band, typically around 1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching.

C-F Stretches: Due to the high electronegativity of fluorine, the C-F stretching vibrations are expected to produce very strong and prominent bands in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: A moderately intense band for the C-Cl stretch is expected in the fingerprint region, typically between 700-800 cm⁻¹.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
N-HStretch3280 - 3350Medium-Strong
Aromatic C-HStretch3030 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 2960Medium-Weak
C=O (Amide I)Stretch1670 - 1690Strong
N-HBend (Amide II)1530 - 1560Strong
Aromatic C=CStretch1450 - 1600Medium, multiple bands
C-FStretch1100 - 1300Very Strong
C-ClStretch700 - 800Medium-Strong

These predictions are based on standard infrared correlation tables.

Characteristic Vibrational Frequencies of Amide, Benzyl, and C-F Bonds

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectrum would be dominated by the characteristic vibrations of its amide, benzyl, and carbon-fluorine bonds.

The amide group exhibits several distinct vibrational modes. The N-H stretching vibration is typically observed as a strong band in the region of 3300-3100 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a very strong absorption between 1680 and 1630 cm⁻¹. The amide II band, arising from a combination of N-H bending and C-N stretching, would likely be found in the 1570-1515 cm⁻¹ range.

The benzyl group would contribute a number of characteristic frequencies. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the phenyl ring are expected to produce bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and would be observed at lower frequencies.

The presence of the difluoromethyl group introduces strong C-F stretching vibrations. These are typically among the strongest bands in an IR spectrum and are expected to be found in the 1100-1000 cm⁻¹ region. The exact position and number of these bands would be influenced by the presence of the chlorine atom on the same carbon.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide N-H Stretch 3300 - 3100
C=O Stretch (Amide I) 1680 - 1630
N-H Bend / C-N Stretch (Amide II) 1570 - 1515
Benzyl Aromatic C-H Stretch > 3000
Aromatic C-C Stretch 1600 - 1450

Conformational Insights from Vibrational Spectroscopy

Vibrational spectroscopy can also provide valuable information about the conformational isomers of a molecule. For this compound, rotation around the C-N amide bond and the various single bonds in the benzyl and acetamide fragments can lead to different stable conformations, or rotamers.

These different conformers would likely have slightly different vibrational frequencies, particularly for the modes involving the atoms in the flexible parts of the molecule. By analyzing the spectra, potentially with the aid of computational chemistry to predict the vibrational frequencies of different conformers, it may be possible to identify the presence of multiple conformations in a sample. The relative intensities of the bands corresponding to different conformers could also provide information about their relative populations under given conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information about its molecular structure and how the molecules pack together in the solid state.

Molecular Conformation and Packing in Crystalline Solids

A crystal structure would reveal the specific conformation of the molecule in the solid state, including the torsion angles that define the spatial relationship between the benzyl ring and the acetamide group. It would also show how these molecules arrange themselves in a repeating three-dimensional lattice. This packing arrangement is governed by the molecule's shape and the intermolecular forces between adjacent molecules.

Intermolecular Interactions and Hydrogen Bonding Networks

Of particular interest in the crystal structure of this compound would be the intermolecular interactions that stabilize the crystal lattice. The amide group is capable of forming strong hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. It is highly probable that these hydrogen bonds would play a key role in the crystal packing, potentially forming chains or more complex networks of molecules.

Table 2: Compound Names Mentioned in this Article

Compound Name

Structure Activity Relationship Sar and Mechanistic Biological Studies in Vitro/cellular

Design and Synthesis of N-benzyl-2-chloro-2,2-difluoroacetamide Analogs for SAR

The design and synthesis of analogs are crucial for developing a robust SAR. This involves systematically altering different parts of the lead molecule—this compound—to determine which structural features are essential for its biological activity.

Modifications to the benzyl (B1604629) group can significantly impact a molecule's interaction with biological targets. In studies of related N-benzyl compounds, such as the anticonvulsant Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), altering the benzylamide position has been a key area of investigation. scilit.comresearchgate.net Research indicates that this site can accommodate non-bulky, hydrophobic groups while retaining potent anticonvulsant activity. scilit.comresearchgate.net

Similarly, in the development of dual-target inhibitors for EGFR and HDAC3, a series of N-benzyl-2-fluorobenzamide derivatives were synthesized. nih.gov Molecular modeling suggested that the 4-fluorobenzyl group specifically occupies the ATP-binding pocket of the EGFR enzyme, highlighting the critical role of the substituted benzyl moiety in target engagement. nih.gov The systematic addition or alteration of substituents (e.g., halogens, alkyl groups) on the phenyl ring of the benzyl group can fine-tune properties like lipophilicity and electronic distribution, thereby influencing target affinity and selectivity. mdpi.com

The type and position of halogen atoms on the acetamide (B32628) portion of a molecule are critical determinants of its reactivity and biological function. nih.gov Halogenation is a known strategy to enhance the potency of bioactive agents. researchgate.net For this compound, the presence of both chlorine and fluorine suggests a tailored electronic and steric profile.

Studies on related compounds demonstrate the importance of the halogenation pattern. For instance, research on N-benzyl-2-acetamidopropionamide derivatives involved incorporating different halogens (chloro, bromo, iodo) at the C(3) position to assess their impact on anticonvulsant activity. nih.gov In other classes of molecules like peptoids, a clear correlation has been observed between antimicrobial activity and the nature of the halogen substituent on phenyl rings, with activity often increasing from fluorine to iodine. nih.gov This increased activity is linked to greater hydrophobicity, which can facilitate passage through cell membranes. nih.gov The specific combination of one chlorine and two fluorine atoms on the acetyl group of the target compound likely modulates its electrophilicity and ability to interact with biological nucleophiles, which is often crucial for the mechanism of action of α-haloacetamides. nih.gov

In Vitro Biochemical Assays for Target Identification and Validation

To identify and validate the biological targets of this compound, various in vitro biochemical assays can be employed. These assays, performed on isolated enzymes and receptors, provide quantitative data on the compound's potency and mechanism.

Biochemical assays are fundamental in determining if a compound acts as an enzyme inhibitor. Studies on analogous N-benzyl acetamide peptoids identified them as selective inhibitors of butyrylcholinesterase (BChE), an important enzyme in neurobiology. abq.org.br Kinetic analyses, such as Lineweaver-Burk plots, revealed a competitive inhibition mechanism, where the compounds compete with the natural substrate for the enzyme's active site. abq.org.br

Similarly, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were found to be potent inhibitors of the deubiquitinating enzyme complex USP1/UAF1, which is a target in cancer therapy. nih.gov These studies yielded specific IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity), quantifying the potency of each analog.

Table 1: Enzyme Inhibition Data for N-Benzyl Acetamide Analogs
Compound ClassTarget EnzymeInhibition Value (IC₅₀)Mechanism
N-benzyl-2-(N-benzylamido)acetamide peptoidsButyrylcholinesterase (BChE)28 - 40 μMCompetitive
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 deubiquitinaseNanomolar rangeNot specified
N-benzyl-2-fluorobenzamide derivative (Compound 38)EGFR20.34 nMNot specified
N-benzyl-2-fluorobenzamide derivative (Compound 38)HDAC31.09 μMNot specified

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. For analogs with an acetamide structure, such as [¹⁸F]FEDAC, binding studies using rat brain homogenates were performed to assess their affinity for the peripheral-type benzodiazepine (B76468) receptor (PBR), also known as translocator protein (TSPO). nih.gov These experiments yield inhibition constants (Kᵢ), which quantify the concentration of the ligand required to occupy 50% of the receptors. nih.gov Another analog, [¹⁸F]FEDAA1106, was also developed as a potential ligand with highly selective and specific binding to PBR. nih.gov Such studies are essential for confirming direct interaction with a receptor and for building a SAR based on binding affinity. nih.govnih.gov

Table 2: Receptor Binding Affinity for N-Benzyl Acetamide Analogs
CompoundTarget ReceptorBinding Affinity (Kᵢ)Assay System
FEDACPeripheral Benzodiazepine Receptor (PBR/TSPO)1.34 ± 0.15 nMRat brain homogenates
PK11195 (Reference)Peripheral Benzodiazepine Receptor (PBR/TSPO)0.31 ± 0.03 nMRat brain homogenates

Cellular-Level Mechanistic Investigations

Investigating the effects of a compound at the cellular level is critical to linking biochemical activity to a physiological outcome. Such studies can reveal the compound's mechanism of action within a biological system. For example, the potent enzymatic inhibition of USP1/UAF1 by N-benzyl-2-phenylpyrimidin-4-amine derivatives was shown to correlate strongly with cellular activity in non-small cell lung cancer cells. nih.gov Specifically, the compounds led to increased levels of monoubiquitinated PCNA (a downstream marker of USP1/UAF1 inhibition) and a corresponding decrease in cancer cell survival. nih.gov

In another example, a close structural analog, N-benzyl-2,2,2-trifluoroacetamide, was evaluated for its cytotoxic activity against cell lines, with results showing 75.3% cytotoxicity at a concentration of 200 µg/mL and an IC₅₀ value of 100 µg/mL. researchgate.net Furthermore, studies of N-benzyl-2-fluorobenzamide derivatives in triple-negative breast cancer cells demonstrated that these compounds could induce late-stage apoptosis (programmed cell death) and inhibit cell migration. nih.gov These cellular-level investigations provide crucial evidence of a compound's potential therapeutic efficacy and its molecular mechanism of action within the cell.

Computational Approaches to SAR and Biological Interactions

Computational methods are powerful tools for predicting the biological activity and interactions of chemical compounds. However, no such studies have been published for this compound.

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a protein target. The absence of such studies for this compound means that its potential protein targets and binding modes remain unknown.

Pharmacophore models define the essential structural features required for a molecule to interact with a specific biological target. Without any known biological activity or target for this compound, the development of a pharmacophore model and its use in virtual screening for identifying other potential active compounds is not feasible.

Future Research Directions and Unresolved Questions in N Benzyl 2 Chloro 2,2 Difluoroacetamide Chemistry

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for related N-benzylacetamides often involve the reaction of benzylamine (B48309) with a corresponding acetyl chloride, such as chloroacetyl chloride. ontosight.airesearchgate.net A primary future objective would be the development of efficient and sustainable methods to synthesize N-benzyl-2-chloro-2,2-difluoroacetamide. Research in this area could focus on:

Green Chemistry Principles: Investigating reaction pathways that minimize hazardous waste and utilize environmentally benign solvents and reagents. scielo.br This could involve exploring catalytic methods to replace stoichiometric reagents, thereby increasing atom economy.

Flow Chemistry: Adapting the synthesis to continuous flow reactors could offer improved safety, scalability, and product consistency compared to traditional batch processing.

Novel Fluorinating Agents: The introduction of the difluoro-chloro acetyl group is a key challenge. Research into novel, selective, and safer fluorinating and chlorinating agents would be critical for developing a viable synthetic route.

Expanding the Scope of Reactivity and Mechanistic Understanding

The reactivity of this compound is currently unexplored. A crucial research direction would be to map its chemical behavior and understand the underlying mechanisms.

Nucleophilic Substitution: The chlorine atom in related N-aryl 2-chloroacetamides is readily displaced by various nucleophiles. researchgate.net Systematic studies with oxygen, nitrogen, and sulfur nucleophiles would be essential to understand the reactivity of the C-Cl bond in the presence of two adjacent fluorine atoms. sigmaaldrich.com

Intramolecular Cyclization: Investigating the potential for intramolecular cyclization reactions could lead to the synthesis of novel heterocyclic compounds, which are often of interest in medicinal chemistry. researchgate.net

Mechanistic Studies: Detailed kinetic and computational studies would be necessary to elucidate reaction mechanisms. Understanding the influence of the geminal fluorine atoms on the reactivity of the adjacent chlorine atom compared to its non-fluorinated analogues would be a key point of interest.

Advanced Computational Predictions for Unexplored Reactivity or Biological Activity

In the absence of experimental data, computational chemistry offers a powerful tool for initial exploration.

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's structural properties, vibrational frequencies, and electronic characteristics. inonu.edu.trresearchgate.net Such studies can help understand the molecule's stability and predict its reactivity hotspots.

Molecular Docking: To explore its potential biological activity, molecular docking simulations could be performed against various protein targets. researchgate.netabq.org.br This in silico screening can identify potential interactions and guide future experimental assays for activities such as antimicrobial, anticancer, or enzyme inhibition. ontosight.airesearchgate.net

Predictive Models for Biological Activity: Online tools and established models can predict a spectrum of potential biological activities based on the compound's structure, providing a basis for targeted laboratory testing. inonu.edu.tr

Table 1: Comparison of Computational Approaches for Future Research

Computational MethodApplication for this compoundKey Insights
Density Functional Theory (DFT)Geometry optimization, electronic property calculation, reaction pathway modeling.Molecular stability, reactivity, spectroscopic properties.
Molecular DockingSimulating binding affinity and mode with biological targets (e.g., enzymes, receptors).Potential therapeutic applications, mechanism of action.
Quantitative Structure-Activity Relationship (QSAR)Developing models that correlate chemical structure with biological activity.Prediction of activity for new derivatives, lead optimization.

Emerging Applications in Material Science or Advanced Chemical Technologies

While many acetamide (B32628) derivatives are explored for biological activity, their potential in other fields should not be overlooked.

Polymer Chemistry: The functional groups present in this compound could potentially be used in the synthesis of novel polymers. The reactive chloro-group could serve as a site for polymerization or for grafting onto existing polymer backbones to impart specific properties.

Agrochemicals: Many chloroacetamide derivatives are used as herbicides. researchgate.net Future research could investigate the potential of this fluorinated analogue as a candidate for new agrochemicals, potentially with novel modes of action or improved environmental profiles.

Functional Materials: The unique combination of a benzyl (B1604629) group, an amide linkage, and a halogenated acetyl group could lead to materials with interesting properties, such as applications in liquid crystals or other advanced materials.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of AI and machine learning (ML) is revolutionizing chemical research and could significantly accelerate the study of this compound.

Synthesis Prediction: ML models can be trained on vast reaction databases to predict optimal synthetic routes, reaction conditions, and potential yields, saving significant experimental time and resources.

Property Prediction: AI algorithms can predict various physicochemical and biological properties of the molecule before it is even synthesized, allowing for the pre-selection of candidates with desired characteristics.

High-Throughput Screening Analysis: If the compound is included in high-throughput screening campaigns, ML can be used to analyze the large datasets generated, identify structure-activity relationships, and guide the design of next-generation derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-chloro-2,2-difluoroacetamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves amidation between benzylamine and 2-chloro-2,2-difluoroacetyl chloride under anhydrous conditions. Key optimizations include:

  • Temperature control (0–5°C) to minimize side reactions.
  • Use of a base (e.g., triethylamine) to scavenge HCl.
  • Stoichiometric excess of benzylamine (1.2–1.5 eq.) to drive the reaction.
  • Catalysis with DMAP (4-dimethylaminopyridine) for enhanced nucleophilicity.
  • Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 19F NMR : Confirms the presence and environment of difluoro groups (δ ~ -100 to -110 ppm).
  • 1H/13C NMR : Identifies benzyl protons (δ 4.4–4.6 ppm, CH2) and amide carbonyl (δ ~ 165–170 ppm).
  • IR Spectroscopy : Detects amide C=O stretch (~1650–1680 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragmentation patterns.
  • Cross-reference with crystallographic data (e.g., bond lengths from XRD) ensures structural accuracy .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound be analyzed using crystallographic data, and what software tools are recommended?

  • Methodological Answer :

  • Software : Use SHELX (SHELXL for refinement) to solve and refine the crystal structure .
  • Hydrogen Bond Analysis : Identify N–H⋯O interactions (e.g., dimer formation) using distance (2.8–3.2 Å) and angle (150–180°) criteria.
  • Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R²₂(8) rings) using Etter’s formalism to understand supramolecular packing .
  • Example : In related phosphinoylacetamides, N–H⋯O(P) bonds form centrosymmetric dimers, stabilizing the crystal lattice .

Q. What methodologies are effective in resolving molecular disorder observed in the crystal structure of this compound?

  • Methodological Answer :

  • Disorder Modeling : Use SHELXL to refine split positions with occupancy parameters. For example, morpholine rings may exhibit partial occupancy (e.g., 0.76:0.24) due to rotational flexibility .
  • Validation : Check residual electron density maps (Δρ < 0.5 eÅ⁻³) and apply geometric constraints (e.g., similarity of bond lengths/angles).
  • Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) help distinguish static disorder from dynamic motion .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., bond lengths, angles) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare XRD-derived bond lengths (e.g., C–Cl = 1.74 Å) with DFT-optimized geometries. Discrepancies > 0.05 Å warrant re-examination of computational basis sets or experimental conditions (e.g., temperature effects at 100 K ).
  • Statistical Analysis : Use R-factors (e.g., R1 < 0.05) to assess data quality. Outliers may indicate missed symmetry or twinning .
  • Case Study : In a related acetamide, intramolecular C–H⋯O interactions observed in XRD were absent in DFT models, highlighting the need for empirical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.